![molecular formula C11H8ClFN2 B1371282 4-Chloro-6-(2-fluorobenzyl)pyrimidine](/img/structure/B1371282.png)
4-Chloro-6-(2-fluorobenzyl)pyrimidine
Overview
Description
4-Chloro-6-(2-fluorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Overview:
4-Chloro-6-(2-fluorobenzyl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases.
Key Applications:
- Anticancer Activity: Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, similar compounds have shown inhibition of cell growth in HeLa and K562 cells, primarily through apoptosis induction and cell cycle arrest .
- Antiviral Properties: The compound has been explored for its activity against HIV. Studies have reported that derivatives with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV-1 replication with low EC50 values .
- Anti-inflammatory Effects: Pyrimidine derivatives have demonstrated potential in reducing inflammation in animal models, suggesting that this compound may possess similar anti-inflammatory properties worth investigating further.
Biological Studies
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. By inhibiting these kinases, the compound can alter various cellular signaling pathways, impacting cell growth and metabolism.
Case Studies:
- A study highlighted the compound's effectiveness in modulating kinase activities, which are critical in cancer progression and other diseases.
- Another investigation focused on the binding affinities of the compound to various biological targets, confirming its potential as a therapeutic agent .
Material Science
Applications:
In material science, this compound is being researched for its electronic and optical properties. Its unique structure allows it to be utilized in developing novel materials with specific functionalities.
Research Findings:
- The compound's incorporation into polymer matrices has been studied for enhancing electrical conductivity and photonic properties.
- Ongoing research is aimed at optimizing these materials for applications in sensors and electronic devices.
Agricultural Chemistry
Potential Uses:
The compound is being explored for its potential applications in agrochemicals. Its biological activity may provide a basis for developing new pesticides or herbicides that can protect crops from pests and diseases.
Research Insights:
- Preliminary studies indicate that pyrimidine derivatives exhibit antimicrobial properties that could be harnessed to combat agricultural pathogens.
- Future research is required to evaluate the efficacy and safety of these compounds in agricultural settings.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits growth of cancer cell lines (HeLa, K562) | |
Antiviral | Acts as NNRTI against HIV-1 | |
Anti-inflammatory | Reduces inflammation in animal models |
Table 2: Synthesis Methods
Method | Description |
---|---|
Suzuki-Miyaura Coupling | Common method using palladium catalysts |
Enzyme-Mediated Synthesis | Utilizes enzymes for selective transformations |
Solid Supported Synthesis | Involves immobilizing reactants on solid supports |
Properties
Molecular Formula |
C11H8ClFN2 |
---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-6-[(2-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 |
InChI Key |
BZIPORRVDSFKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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